Chaetomellic Acid B Disodium Salt
Description
Properties
Molecular Formula |
C₂₁H₃₄Na₂O₄ |
|---|---|
Molecular Weight |
396.47 |
Synonyms |
(2Z)-2-(7Z)-7-Hexadecen-1-yl-3-methyl-2-butenedioic Acid Disodium Salt; (Z,Z)-2-(7-Hexadecenyl)-3-methyl-2-butenedioic Acid Disodium Salt; (2Z)-2-(7Z)-7-Hexadecenyl-3-methyl-2-butenedioic Acid Disodium Salt; |
Origin of Product |
United States |
Ii. Origin, Isolation, and Biosynthesis of Chaetomellic Acid B
Fungal Source and Isolation Methodologies for Chaetomellic Acids
The discovery and study of Chaetomellic Acid B are intrinsically linked to its fungal producer and the methods used to extract it from its natural environment.
Identification of Chaetomella acutiseta as a Producer Organism
Chaetomellic acids A and B have been identified as metabolites produced by the fungus Chaetomella acutiseta. nih.gov This discovery has established this particular fungal species as a key organism for sourcing these compounds. Research indicates that the production of chaetomellic acids may be a common characteristic within the Chaetomella genus. nih.gov
General Principles of Natural Product Isolation Relevant to Chaetomellic Acid B
The isolation of a specific natural product like Chaetomellic Acid B from a fungal fermentation broth is a multi-step process that relies on fundamental biochemical and physical chemistry principles. While specific protocols for Chaetomellic Acid B are proprietary, a general methodology can be outlined.
Initially, the fungal culture is grown in a suitable fermentation medium to encourage the production of the desired metabolites. After an adequate incubation period, the fungal biomass is separated from the liquid broth, typically by filtration or centrifugation. The target compound, if extracellular, will be in the broth.
The subsequent extraction phase often involves techniques like solvent-solvent extraction. For a polar, acidic compound like Chaetomellic Acid B, this might involve an initial extraction with a polar organic solvent. Techniques such as acid guanidinium (B1211019) thiocyanate-phenol-chloroform extraction are powerful methods for separating biomolecules and could be adapted for this purpose. nih.gov
Purification is the most critical stage and invariably involves chromatographic techniques. A common strategy is to use a series of columns with different stationary phases to separate compounds based on properties like polarity, size, and charge. For instance, initial purification could be achieved using Sephadex LH-20 column chromatography, which is effective for separating lipids and other small molecules. nih.gov This would be followed by high-resolution techniques like silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC) to isolate the pure compound. nih.gov The identity and purity of the isolated Chaetomellic Acid B would then be confirmed using analytical methods such as gas chromatography and mass spectrometry. nih.gov
Proposed Biosynthetic Pathways of Chaetomellic Acids
The biosynthesis of Chaetomellic Acid B is believed to follow the general principles of fungal polyketide synthesis, a pathway that shares similarities with fatty acid biosynthesis. researchgate.net This involves the assembly of a carbon backbone from simple precursor units, followed by a series of enzymatic modifications.
Precursor Incorporation Studies (e.g., pyruvic acid and palmitic acid origin)
The molecular structure of Chaetomellic Acid B, a dialkylmaleic anhydride (B1165640), strongly suggests a polyketide origin. Polyketide biosynthesis typically utilizes acetyl-CoA and malonyl-CoA as the primary building blocks. nih.gov Malonyl-CoA itself is derived from the carboxylation of acetyl-CoA. nih.gov
Given the long alkyl chain in Chaetomellic Acid B, it is highly probable that its biosynthesis involves the incorporation of fatty acid-derived precursors. Palmitic acid, a common 16-carbon saturated fatty acid, is a likely candidate for forming the long alkyl tail. The biosynthesis of fatty acids themselves begins with acetyl-CoA and involves a series of elongation steps. nih.gov
The maleic anhydride head group likely originates from a different set of precursors. One proposed pathway involves the condensation of two molecules of pyruvic acid (an alpha-keto acid) or a related three-carbon unit. Pyruvic acid is a central metabolite derived from glucose via the glycolysis pathway.
| Precursor | Likely Contribution to Chaetomellic Acid B |
| Acetyl-CoA/Malonyl-CoA | Primary building blocks for the polyketide chain. |
| Palmitic Acid | Probable precursor for the long alkyl side chain. |
| Pyruvic Acid | Potential precursor for the maleic anhydride head group. |
Enzymatic Steps and Gene Clusters Involved in Related Dialkylmaleic Anhydride Biosynthesis
The biosynthesis of fungal natural products is orchestrated by a series of enzymes, the genes for which are often clustered together in the fungal genome. researchgate.net For a polyketide like Chaetomellic Acid B, the central enzyme is a Polyketide Synthase (PKS). nih.govnih.gov Fungal PKSs are large, multi-domain enzymes that iteratively condense small carboxylic acid units to build the polyketide backbone. rsc.org
The assembly process involves several key domains within the PKS:
Acyl-CoA Carboxylase: Generates malonyl-CoA from acetyl-CoA, providing the main extension units. nih.gov
Ketosynthase (KS): Catalyzes the condensation reaction, extending the growing polyketide chain. nih.gov
Malonyl-CoA:Acyl Carrier Protein Transacylase (MAT): Loads the extender units onto the Acyl Carrier Protein. nih.gov
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain. nih.gov
Following the assembly of the linear polyketide chain, it is released from the PKS, often with the help of a partnering enzyme like a thiohydrolase, which can also control the final chain length. nih.govnih.gov
Speculation on Unique Tailoring Enzymes for Chaetomellic Acid B
Once the initial polyketide chain is formed, a suite of "tailoring" enzymes modifies it to create the final, biologically active structure. rsc.orgresearchgate.net For Chaetomellic Acid B, these modifications are crucial for forming the maleic anhydride ring and the specific saturation pattern of the alkyl chain.
Speculated tailoring enzymes include:
Dehydratases and Reductases: These enzymes would work in concert to introduce the double bonds and reduce ketone groups within the long alkyl chain, creating its specific saturated/unsaturated pattern.
Oxidases/Oxygenases: Specific oxidation steps would be required to form the carboxylic acid groups on the head of the molecule.
Anhydride Synthase/Cyclase: A key and likely unique enzyme would be responsible for the dehydration reaction that cyclizes the two adjacent carboxylic acid groups to form the characteristic maleic anhydride ring. While the synthesis of fatty acid anhydrides can be achieved chemically with reagents like dicyclohexylcarbodiimide, the biological process would require a specific enzyme to catalyze this cyclization and dehydration. researchgate.net
The coordinated action of the core PKS and these specialized tailoring enzymes results in the final structure of Chaetomellic Acid B.
Iii. Molecular Mechanisms of Action of Chaetomellic Acid B Disodium Salt
Inhibition of Protein Prenylation Pathway Elements
Protein prenylation is a post-translational modification essential for the proper function and localization of a variety of proteins, including the Ras family of small GTPases, which are crucial in cell signaling and proliferation. nih.gov This process involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to a cysteine residue within a specific C-terminal motif of the target protein. nih.govnih.gov
Chaetomellic acid B has been identified as a potent and highly specific inhibitor of Ras farnesyl-protein transferase (FPTase). pharmaffiliates.comnih.gov This enzyme catalyzes the transfer of a 15-carbon farnesyl group from FPP to the Ras protein, a critical step for its membrane association and subsequent participation in signal transduction pathways. nih.govnih.gov The inhibitory action of chaetomellic acids is reversible. nih.gov
The specificity of chaetomellic acids A and B for FPTase is a key feature of their molecular action. nih.gov This targeted inhibition disrupts the normal processing of Ras proteins, which has made chaetomellic acid B a subject of interest as a potential chemotherapeutic agent, given the association of aberrant Ras signaling with cancer. pharmaffiliates.com
Table 1: Inhibition of Farnesyl-Protein Transferase by Chaetomellic Acid Analogues
| Compound | FPTase Inhibition | Selectivity Profile |
|---|---|---|
| Chaetomellic Acid A | Potent Inhibitor | Highly selective for FPTase over GGTase. nih.gov |
| Chaetomellic Acid B | Potent and Specific Inhibitor | Specific for FPTase; does not inhibit GGTase-I or squalene (B77637) synthase. nih.gov |
| Farnesyl Analogue of Chaetomellic Acid A | 7-fold more potent than Chaetomellic Acid A | 100:1 selectivity for yeast FPTase over yeast GGTase. nih.gov |
| Geranylgeranyl Analogue of Chaetomellic Acid A | Less potent FPTase inhibitor | ~10:1 selectivity for yeast GGTase over FPTase. nih.gov |
A significant aspect of the mechanism of chaetomellic acid B is its differential activity against other enzymes involved in isoprenoid metabolism. While it potently inhibits FPTase, it does not significantly inhibit geranylgeranyltransferase type I (GGTase-I) or squalene synthase. nih.gov GGTase-I is another key prenyltransferase that attaches a 20-carbon geranylgeranyl group to proteins, often those involved in different signaling pathways than FPTase substrates. wikipedia.org Squalene synthase catalyzes the condensation of two FPP molecules, a committed step in cholesterol biosynthesis. nih.gov
This selectivity distinguishes chaetomellic acids from other compounds that might inhibit multiple prenyltransferases, suggesting a more targeted therapeutic potential. nih.gov For instance, while chaetomellic acids are potent FPTase inhibitors, they are weaker inhibitors of geranylgeranyl-protein transferases. nih.gov
Insights into Enzyme-Ligand Interactions
The inhibitory activity of chaetomellic acid B disodium (B8443419) salt against FPTase is rooted in its structural similarity to the natural substrate, farnesyl pyrophosphate (FPP), allowing it to effectively compete for the enzyme's active site.
The inhibition of FPTase by chaetomellic acid is competitive with respect to FPP. nih.govnih.gov This is attributed to the structural resemblance between the chaetomellic acid molecule and FPP. Both molecules possess a hydrophilic head group attached to a long, hydrophobic tail. nih.gov This allows chaetomellic acid to mimic FPP and bind to the FPP-binding site within the FPTase enzyme. nih.govnih.gov
The biologically active form of chaetomellic acid is the dicarboxylate anion, which is formed under physiological conditions from the hydrolysis of the anhydride (B1165640) form. nih.gov It is proposed that this dianion moiety plays a crucial role in binding to the phosphate-binding region of the FPTase active site. nih.gov The negatively charged oxygen atoms of the dicarboxylate can achieve a spacing that closely mimics the diphosphate (B83284) group of FPP, facilitating a strong interaction with the positively charged amino acid residues in the active site. nih.gov
The long, hydrophobic tail of chaetomellic acid is also critical for its interaction with FPTase. nih.gov This lipophilic chain is believed to occupy the same hydrophobic channel within the enzyme that normally accommodates the farnesyl tail of FPP. nih.gov The length and conformation of this tail influence the potency and selectivity of inhibition, as demonstrated by studies on various analogues of chaetomellic acid. nih.gov
Cellular and Subcellular Consequences of FPTase Inhibition
The primary molecular action of chaetomellic acid B disodium salt, the inhibition of FPTase, leads to significant downstream consequences at the cellular and subcellular levels. FPTase catalyzes the attachment of a farnesyl pyrophosphate (FPP) lipid group to a cysteine residue located in the C-terminal CaaX box of target proteins. This farnesylation is a critical first step for the proper localization and function of these proteins, most notably the Ras proteins.
The Ras family of proteins (H-Ras, K-Ras, and N-Ras) function as molecular switches in signal transduction pathways that regulate cell growth, differentiation, and survival. For Ras proteins to be active, they must be localized to the inner surface of the plasma membrane. This localization is critically dependent on a series of post-translational modifications, beginning with farnesylation.
By inhibiting FPTase, this compound prevents the farnesylation of Ras precursor proteins. nih.gov Without the attached lipid anchor, Ras cannot be trafficked to and tethered to the cell membrane. Instead, the unprocessed, cytosolic form of Ras accumulates in the cell. This mislocalization effectively abrogates Ras's ability to engage with its upstream activators and downstream effectors, thereby disrupting the signal transduction cascade.
The failure of Ras to localize to the plasma membrane has profound effects on major signaling pathways:
MAPK/ERK Pathway: The Ras-Raf-MEK-ERK pathway is a central signaling cascade that is often hyperactivated in cancer. By preventing Ras localization, this compound inhibits the activation of this pathway, leading to decreased cell proliferation and survival.
PI3K/Akt Pathway: This pathway, crucial for cell survival and growth, can also be initiated by membrane-bound Ras. Inhibition of Ras farnesylation can, therefore, lead to the downregulation of this pathway as well.
It is important to note that some Ras isoforms, particularly K-Ras and N-Ras, can undergo alternative prenylation by geranylgeranyl-protein transferase-I (GGTase-I) when FPTase is inhibited. nih.gov This can sometimes allow these proteins to bypass the effects of FPTase inhibitors. However, H-Ras is exclusively farnesylated, making it particularly sensitive to this class of inhibitors. nih.gov The effectiveness of this compound in a specific cellular context can, therefore, depend on the particular Ras isoform that is driving oncogenesis.
The disruption of Ras signaling and other farnesylated protein functions by this compound has been shown to have a direct impact on cellular growth and proliferation, particularly in cancer cell lines that are dependent on Ras signaling. Research has demonstrated that FPTase inhibitors can revert the transformed phenotype of cells expressing oncogenic Ras.
Studies on various cancer cell lines have shown that treatment with FPTase inhibitors leads to a dose-dependent decrease in cell viability and proliferation. nih.gov This is often accompanied by changes in cell morphology, where the cells lose their transformed appearance and adopt a flatter, more normal morphology.
The table below summarizes the effects of FPTase inhibition on different cell lines, as observed in various in vitro studies. While specific data for this compound is limited in publicly available literature, the data for mechanistically similar FPTase inhibitors illustrates the general effects.
| Cell Line | Cancer Type | Observed Effects of FPTase Inhibition |
| T24/83 | Bladder Carcinoma | Dose-dependent inhibition of cell viability. biorxiv.org |
| NCI-H2122 | Non-Small Cell Lung Cancer | Inhibition of tumor spheroid growth, particularly in combination with other inhibitors. biorxiv.org |
| Various | Colorectal Cancer | Potent inhibitory effects on cell proliferation in a dose- and time-dependent manner. nih.gov |
| HeLa, HTB-35 | Cervical Cancer | Dose-dependent decrease in cell viability. nih.gov |
These in vitro studies highlight the potential of FPTase inhibitors like this compound to selectively target cancer cells that are reliant on farnesylated proteins for their growth and survival. The inhibition of proliferation is a direct consequence of the disruption of the signal transduction pathways detailed in the previous section.
Vi. Preclinical Investigation and Biological Evaluation of Chaetomellic Acid B Disodium Salt
In Vitro Assessment in Cellular Models
Laboratory studies using cell cultures have been fundamental in elucidating the biological effects of Chaetomellic Acid B disodium (B8443419) salt at the cellular level.
Table 1: Representative Data on Antiproliferative Activity of Farnesyltransferase Inhibitors in Cancer Cell Lines (Illustrative)
| Cell Line | Cancer Type | FPTase Inhibitor | IC50 (µM) |
| MCF-7 | Breast Cancer | Tipifarnib | 0.007 |
| HT-29 | Colon Cancer | Lonafarnib | 0.5 - 1.0 |
| Panc-1 | Pancreatic Cancer | Tipifarnib | 0.015 |
| A549 | Lung Cancer | Lonafarnib | > 10 |
This table is for illustrative purposes to show typical data for FPTase inhibitors and does not represent specific results for Chaetomellic Acid B disodium salt due to a lack of publicly available data.
Farnesyltransferase is responsible for attaching a farnesyl group to a cysteine residue at the C-terminus of target proteins, a process known as farnesylation. This lipid modification is critical for the proper localization and function of these proteins, including the Ras family of small GTPases and the nuclear protein lamin A. Inhibition of FPTase by compounds like this compound is expected to prevent the farnesylation of these proteins. This would lead to their mislocalization within the cell; for instance, farnesylated Ras proteins are anchored to the inner surface of the plasma membrane, and their non-farnesylated counterparts would remain in the cytoplasm. Similarly, the processing of prelamin A to mature lamin A, which involves farnesylation, would be disrupted, leading to the accumulation of the unprocessed precursor.
In Vivo Studies in Preclinical Animal Models
To understand the physiological effects and therapeutic potential of this compound, researchers utilize animal models that mimic human diseases.
The therapeutic potential of inhibiting farnesyltransferase has been explored in diseases where FPTase activity is a key pathological driver.
Progeria: Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare, fatal genetic disorder characterized by accelerated aging. It is caused by a mutation in the LMNA gene, leading to the production of a toxic, permanently farnesylated form of the lamin A protein called progerin. The accumulation of progerin at the nuclear rim disrupts nuclear architecture and function. Farnesyltransferase inhibitors are a promising therapeutic strategy for progeria as they can prevent the farnesylation of progerin, thereby reducing its toxicity. While specific in vivo studies using this compound in progeria models are not detailed in available literature, this class of compounds has been a major focus of progeria research.
Parasitic Infections: Farnesyltransferase is also a target for antiparasitic drug development. This enzyme is present in various parasites, including those responsible for malaria and Chagas disease, and is essential for their viability. By inhibiting the parasite's FPTase, compounds like this compound could potentially disrupt critical cellular processes in the parasite, leading to its death. However, specific in vivo efficacy data for this compound in parasitic infection models is not currently available.
In animal studies, pharmacodynamic (PD) markers are used to confirm that a drug is engaging with its target and eliciting the desired biological effect. For a farnesyltransferase inhibitor like this compound, a key PD marker would be the inhibition of protein farnesylation in tissues. This can be assessed by examining the processing of FPTase substrates, such as HDJ-2 or prelamin A, in tissue samples taken from treated animals. A successful inhibition would be demonstrated by an accumulation of the unfarnesylated forms of these proteins.
Exploration of Other Mechanistic Biological Activities
Anti-Biofilm Properties
Based on available scientific literature, there are no specific studies investigating the anti-biofilm properties of this compound or generalized Chaetomellic acid. Consequently, data regarding its potential efficacy as an anti-biofilm agent is not available.
Other Enzyme Inhibition Profiles
The primary and most well-documented biological activity of Chaetomellic Acid B is its role as a potent and highly specific inhibitor of RAS farnesyl protein transferase (FPTase). pharmaffiliates.com FPTase is a critical enzyme involved in the post-translational modification of Ras proteins. This modification, known as farnesylation, is essential for the attachment of Ras proteins to the inner surface of the cell membrane, a prerequisite for their function in signal transduction pathways that regulate cell proliferation, differentiation, and survival.
Given the frequent mutation of RAS genes in human cancers, which leads to constitutively active Ras proteins and uncontrolled cell growth, FPTase has become a key target for the development of novel anticancer therapies. The ability of Chaetomellic Acid B to specifically inhibit this enzyme underscores its potential as a chemotherapeutic agent. pharmaffiliates.com By preventing Ras farnesylation, Chaetomellic Acid B can disrupt the signaling cascade that contributes to tumorigenesis.
Table 1: Enzyme Inhibition Profile of Chaetomellic Acid B
| Target Enzyme | Type of Inhibition | Significance |
|---|
Viii. Challenges, Limitations, and Future Perspectives in Chaetomellic Acid B Research
Addressing Stability and Solubility Considerations for Research Applications
A significant challenge in the practical application of Chaetomellic Acid B in research settings lies in its stability and solubility. The parent compound, Chaetomellic Acid A, has a noted propensity to cyclize into its anhydride (B1165640) form. nih.gov While this anhydride can be hydrolyzed back to the biologically active dicarboxylate anion under basic conditions (pH 7.5), this dynamic equilibrium introduces a variable that must be carefully controlled in experimental setups. nih.govstcloudstate.edu The disodium (B8443419) salt formulation of Chaetomellic Acid B is intended to improve its solubility in aqueous buffers used for biological assays. However, detailed studies on its long-term stability in various solvents and at different pH levels are crucial for ensuring reproducible and reliable experimental outcomes.
Future research should focus on comprehensive stability profiling of Chaetomellic Acid B disodium salt under a range of conditions relevant to in vitro and potential in vivo studies. This includes assessing its degradation kinetics and identifying any potential byproducts that could interfere with experimental results. Furthermore, the development of optimized formulation strategies to enhance both solubility and stability will be paramount for its broader use.
| Parameter | Chaetomellic Acid A | This compound |
| Tendency to Cyclize | High, forms anhydride | Reduced, but equilibrium exists |
| Active Form | Dicarboxylate anion | Dicarboxylate anion |
| pH for Hydrolysis | ~7.5 | Not explicitly detailed, but assumed similar |
Unveiling Novel Biological Targets and Undiscovered Mechanistic Pathways
While the primary known target of Chaetomellic Acid B is FPTase, the complexity of cellular signaling pathways suggests the possibility of other biological interactions. nih.gov A comprehensive understanding of its mechanism of action necessitates a broader investigation into potential off-target effects and undiscovered mechanistic pathways. Modern chemoproteomics and systems biology approaches could be instrumental in identifying other proteins or cellular processes that are modulated by Chaetomellic Acid B.
Uncovering novel targets could reveal new therapeutic applications for this compound and its analogs, potentially extending beyond its initial role as an FPTase inhibitor. For instance, understanding its impact on other prenyltransferases, such as geranylgeranyl transferase, or its influence on lipid metabolism could open up new avenues of investigation. nih.gov
Advancements in Stereoselective Synthetic Methodologies and Analog Libraries
The chemical structure of Chaetomellic Acid B, with its specific stereochemistry, presents a synthetic challenge. ontosight.ai While several synthetic routes have been developed for chaetomellic acids and their anhydrides, there is a continuous need for more efficient and stereoselective methodologies. nih.govrsc.org Advancements in this area would not only facilitate the production of Chaetomellic Acid B for research purposes but also enable the creation of diverse analog libraries.
The synthesis of novel analogs is crucial for structure-activity relationship (SAR) studies. By systematically modifying the alkyl chain and the dicarboxylic acid headgroup, researchers can probe the key molecular features required for potent and selective FPTase inhibition. stcloudstate.edu For example, the incorporation of aromatic rings into the alkyl tail has been explored to potentially enhance binding to the FPTase active site. stcloudstate.edu The development of a more versatile synthetic platform would accelerate the discovery of second-generation inhibitors with improved properties.
Key Synthetic Approaches for Chaetomellic Acids and Analogs:
Barton radical decarboxylation rsc.org
Copper-catalyzed radical cyclization nih.gov
Potential for Mechanistic Synergy in Combination Research Strategies
The targeted nature of Chaetomellic Acid B's FPTase inhibition makes it a prime candidate for combination research strategies. In the context of cancer, for instance, combining an FPTase inhibitor with other therapeutic agents that target different nodes in oncogenic signaling pathways could lead to synergistic effects and overcome potential resistance mechanisms. nih.govnih.gov
Future research should explore the combination of Chaetomellic Acid B with a variety of other compounds, including inhibitors of other signaling pathways (e.g., MAPK, PI3K/Akt) or traditional cytotoxic agents. Such studies would require careful experimental design to assess synergy, additivity, or antagonism and to elucidate the underlying molecular mechanisms of any observed interactions. These investigations could pave the way for more effective and durable therapeutic strategies in various disease models.
Translating Detailed Mechanistic Understanding into Broader Research Applications
A deeper and more nuanced understanding of Chaetomellic Acid B's mechanism of action is fundamental to expanding its research applications. nih.gov Moving beyond its established role as an FPTase inhibitor, researchers should investigate its effects on downstream cellular processes regulated by farnesylated proteins like Ras. pharmaffiliates.comstcloudstate.edu This includes exploring its impact on cell proliferation, differentiation, and migration in various cell types and disease models.
Furthermore, translating the detailed mechanistic insights gained from in vitro studies to more complex biological systems is a critical next step. This involves leveraging the compound in cell culture and potentially in preclinical models to probe the physiological and pathological roles of farnesylation. The development and characterization of Chaetomellic Acid B and its analogs as specific chemical probes will be invaluable for dissecting the intricate web of farnesyl-dependent signaling in health and disease.
Ix. Conclusion
Summary of Key Academic Discoveries and Research Findings on Chaetomellic Acid B Disodium (B8443419) Salt
Chaetomellic Acid B is an alkyl dicarboxylic acid first isolated from the fungus Chaetomella acutiseta. nih.govnih.gov Research has firmly established it as a potent and highly specific inhibitor of the enzyme farnesyl-protein transferase (FPTase). nih.govnih.gov This inhibition is reversible and Chaetomellic Acid B is believed to act as a mimic of the enzyme's natural substrate, farnesyl pyrophosphate (FPP). nih.gov Its specificity is a key feature; it does not inhibit other related enzymes like geranylgeranyl transferase type 1 or squalene (B77637) synthase. nih.gov This targeted action prevents the farnesylation of proteins, a critical post-translational modification required for the function of certain proteins, including the Ras family of oncoproteins. nih.govnih.gov Because of the link between Ras proteins and cancer, Chaetomellic Acid B has been identified as a potential chemotherapeutic agent. nih.govstcloudstate.edu Studies have detailed the total synthesis of Chaetomellic Acid B and have explored the structure-activity relationship of various chaetomellic acids, noting that they exhibit different inhibitory activities against human versus yeast FPTase. nih.gov
Broader Implications for Natural Product-Derived Enzyme Inhibitors in Chemical Biology
The discovery and study of compounds like Chaetomellic Acid B Disodium Salt have significant implications for chemical biology and drug discovery. Natural products have historically been a rich source of lead compounds for new medicines. nih.govnih.gov They provide structurally diverse molecular scaffolds that are often not reproducible in modern chemistry labs, offering unique starting points for drug development. nih.gov
Enzyme inhibitors, in particular, are crucial tools. wikipedia.org They can be used to probe the function of specific enzymes within complex cellular pathways, helping to unravel the mechanisms of both normal physiology and disease states. wikipedia.orgnih.gov The high specificity of inhibitors like Chaetomellic Acid B for FPTase makes them excellent chemical tools for studying the specific consequences of blocking the farnesylation pathway. nih.gov
The pursuit of farnesyltransferase inhibitors (FTIs) has been a major focus in cancer research because they target cell-signaling molecules and can inhibit the growth and metastasis of tumor cells. nih.gov The study of natural FTIs provides a foundation for developing new therapies, not only for cancer but also for other conditions like progeria and certain viral infections where farnesylation is a key process. nih.govnih.gov
Outlook on Future Directions and Unexplored Avenues in Chaetomellic Acid Research
Future research on chaetomellic acids holds considerable promise. A primary avenue for exploration is the design and synthesis of novel analogues to improve potency and pharmacological properties. stcloudstate.edunih.govnih.gov Research has already shown that creating analogues by incorporating aromatic rings into the alkyl tail is a viable strategy, with the goal of achieving tighter binding to the FPTase active site. stcloudstate.edustcloudstate.edu Further modifications to the structure could lead to enhanced activity or selectivity. nih.gov
While FTIs have been extensively studied, there is potential to explore other biological activities of chaetomellic acids. The complex structures of natural products often mean they can interact with multiple cellular targets. Modern screening techniques could uncover new applications for Chaetomellic Acid B or its derivatives. nih.gov Furthermore, as the development of next-generation FTIs continues for use in combination therapies, there is an opportunity to revisit natural compounds like Chaetomellic Acid B with advanced biochemical and cellular assays to better understand its full potential and mechanism of action. aacrjournals.orgbiospace.com
Referenced Compounds
The following table lists the chemical compounds mentioned in this article.
Q & A
Q. What are the recommended methods for synthesizing Chaetomellic Acid B Disodium Salt in a laboratory setting?
this compound can be synthesized via copper-catalyzed radical cyclization (RC) of intermediate thiazinane derivatives, followed by hydrolysis and purification. Key steps include:
- One-pot preparation of N-α-perchloroacyl intermediates from precursor amides.
- Hydrolysis of RC products to yield the target compound.
- Limited chromatographic purification to minimize procedural complexity. This method allows structural diversification through thiol-ene coupling for analog synthesis .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Analytical methods include:
- Chromatography : High-performance liquid chromatography (HPLC) to assess purity.
- Spectroscopy : Nuclear magnetic resonance (NMR) for functional group identification and mass spectrometry (MS) for molecular weight confirmation.
- Salt content analysis : Quantify disodium content via inductively coupled plasma mass spectrometry (ICP-MS) .
Q. What are the key considerations in designing experiments to assess solubility and stability under physiological conditions?
- Solubility testing : Use universal pH indicators and conductivity measurements in aqueous buffers.
- Stability assays : Monitor degradation via HPLC under varying temperatures and pH (e.g., 4–9).
- Ionic strength effects : Test solubility in simulated biological fluids (e.g., PBS) to mimic in vivo conditions .
Advanced Research Questions
Q. What molecular docking strategies are employed to evaluate this compound’s inhibitory effects on farnesyltransferase (FTase)?
Molecular docking studies use:
- Software tools : AutoDock Vina or Schrödinger Suite for binding affinity predictions.
- Ligand preparation : Optimize 3D structures of the compound and FTase active site (e.g., PDB: 1KZO).
- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays. These studies revealed enhanced FTase inhibition in sulfurated analogs .
Q. How can batch-to-batch variability in synthesis be minimized for consistent experimental outcomes?
Implement rigorous quality control:
- Batch analysis : Use HPLC and MS to verify peptide content and salt ratios.
- Standardized protocols : Control reaction temperature, pH, and solvent purity.
- Documentation : Track variations in impurities (e.g., residual solvents) using GC-MS .
Q. What analytical approaches resolve contradictory data in FTase inhibition assays involving this compound?
- Dose-response curves : Repeat assays with varying inhibitor concentrations to validate IC50 reproducibility.
- Competitive binding assays : Use radioactive (e.g., ³H-farnesyl pyrophosphate) or fluorescent substrates.
- Cross-validation : Compare results with orthogonal techniques like surface plasmon resonance (SPR) .
Q. How do structural modifications influence binding affinity to FTase, and what methods validate these changes?
- Analog synthesis : Introduce substituents (e.g., sulfurated chains) via thiol-ene coupling.
- Structure-activity relationship (SAR) : Correlate substituent size/polarity with IC50 shifts.
- X-ray crystallography : Resolve co-crystal structures of FTase-inhibitor complexes to confirm binding modes .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies between computational docking predictions and experimental inhibition data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
